![molecular formula C18H16FNO3 B2766066 (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide CAS No. 882081-92-7](/img/structure/B2766066.png)
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, also known as BDBP, is an organic compound belonging to the class of substituted benzodioxin-6-yl propenamides. It is a synthetic compound that has gained attention due to its potential applications in the fields of medicine, biochemistry and pharmacology. BDBP has a wide range of properties, such as being a potent agonist of the GPR119 receptor, a potential inhibitor of the enzyme aldose reductase, and a potential antioxidant.
Wissenschaftliche Forschungsanwendungen
Na+/Ca2+ Exchange Inhibition
- Application : YM-244769, a compound related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, shows potent Na+/Ca2+ exchange inhibition, with potential therapeutic applications in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This could be particularly relevant in neurological disorders and injuries (Iwamoto & Kita, 2006).
Antibacterial and Anti-inflammatory Applications
- Application : Synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated significant antibacterial activity against various bacterial strains and inhibitory action against the lipoxygenase enzyme. This suggests potential therapeutic applications for inflammatory ailments and bacterial infections (Abbasi et al., 2017).
Photodynamic Therapy for Cancer
- Application : A zinc phthalocyanine derivative, with a structure related to the compound , showed high singlet oxygen quantum yield. This suggests its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Radiolabeling for Imaging
- Application : Derivatives of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, like fluorine-18 labeled benzodioxin piperazines, can be used for in vivo imaging of dopamine D4 receptors, relevant in neurological and psychiatric research (Kügler, Ermert, & Coenen, 2013).
Anticancer Agents
- Application : New benzothiazole acylhydrazones were synthesized and showed potential as anticancer agents. They demonstrated inhibitory effects on cancer cell lines and induced apoptosis in breast cancer cells, indicating the potential for therapeutic use in oncology (Osmaniye et al., 2018).
Anticonvulsant Agents
- Application : Benzothiazole derivatives showed significant anticonvulsant activity in models of epilepsy, suggesting their potential as new therapeutic agents for seizure disorders (Liu et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-15-5-1-14(2-6-15)12-20-18(21)8-4-13-3-7-16-17(11-13)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWSDXXAKVOLG-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.